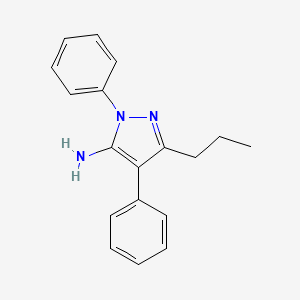
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones or enones . For instance, the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst can yield the desired pyrazole derivative . The reaction conditions typically include mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and pyrazole oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diphenyl-1H-pyrazol-5-amine: Similar structure but lacks the propyl group.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Contains additional phenyl groups and a different substitution pattern
Uniqueness
The presence of both phenyl and propyl groups on the pyrazole ring can enhance its biological activity and make it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C18H19N3 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2,4-diphenyl-5-propylpyrazol-3-amine |
InChI |
InChI=1S/C18H19N3/c1-2-9-16-17(14-10-5-3-6-11-14)18(19)21(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9,19H2,1H3 |
InChI-Schlüssel |
YIHZTPFJCWMLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


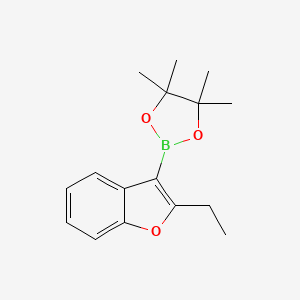
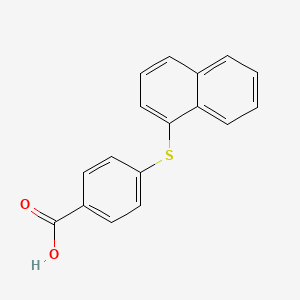
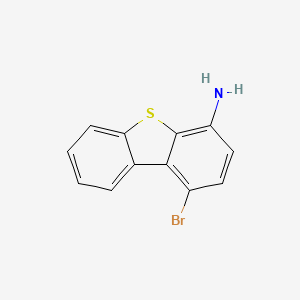
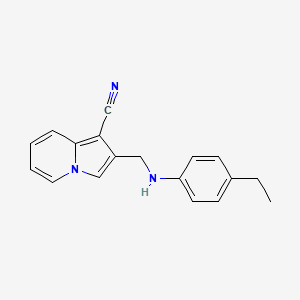
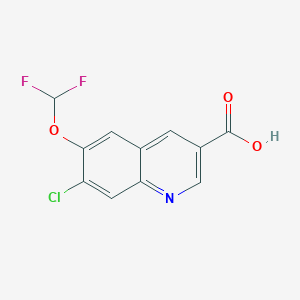
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)

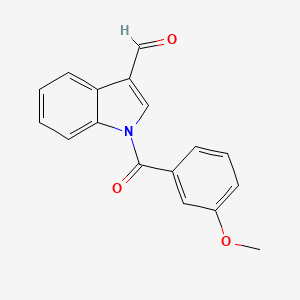
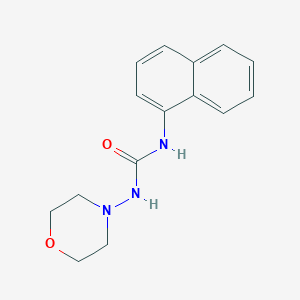

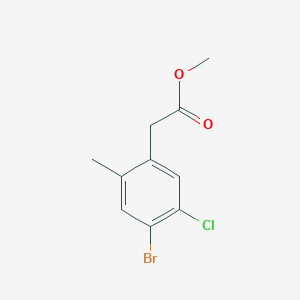

![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)
